molecular formula C12H16Cl2N2O2 B2355633 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride CAS No. 1910051-14-7

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

Cat. No.: B2355633
CAS No.: 1910051-14-7
M. Wt: 291.17
InChI Key: NUTSMIOXCAEEJZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloro group, a methylpiperazine moiety, and a benzoic acid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride typically involves multiple steps, starting with the chlorination of benzoic acid derivatives followed by the introduction of the piperazine ring. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine maleate

  • 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)

Uniqueness: 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is unique in its specific molecular structure, which differentiates it from other compounds

Properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTSMIOXCAEEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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